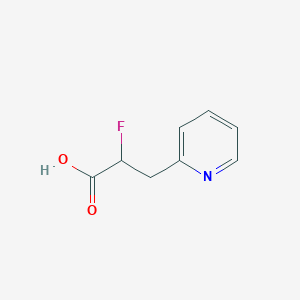
Acide 2-fluoro-3-(pyridin-2-yl)propanoïque
Vue d'ensemble
Description
“2-Fluoro-3-(pyridin-2-yl)propanoic acid” is a chemical compound that is part of the pyridine family . Pyridine compounds are commonly used as ligands to make coordination polymers . The molecular formula of this compound is C8H8FNO2 .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as “2-Fluoro-3-(pyridin-2-yl)propanoic acid”, is a topic of interest in the field of medicinal chemistry . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Molecular Structure Analysis
The molecular structure of “2-Fluoro-3-(pyridin-2-yl)propanoic acid” consists of a pyridine ring attached to a propanoic acid group with a fluorine atom . The molecular weight of this compound is 140.908 Da .Applications De Recherche Scientifique
Synthèse de pyridines fluorées
Les pyridines fluorées, telles que l'acide 2-fluoro-3-(pyridin-2-yl)propanoïque, sont utilisées dans la synthèse de divers composés. Elles présentent des propriétés physiques, chimiques et biologiques intéressantes et inhabituelles en raison de la présence de substituants fortement attracteurs d'électrons dans le cycle aromatique . Les fluoropyridines ont une basicité réduite et sont généralement moins réactives que leurs analogues chlorés et bromés .
Radiothérapie locale du cancer
Des méthodes de synthèse de pyridines substituées par F 18, qui comprennent l'this compound, sont utilisées pour la radiothérapie locale du cancer . Ces composés présentent un intérêt particulier comme agents d'imagerie potentiels pour diverses applications biologiques .
Applications agricoles
Dans la recherche de nouveaux produits agricoles présentant des propriétés physiques, biologiques et environnementales améliorées, l'une des modifications chimiques les plus généralement utiles est l'introduction d'atomes de fluor dans les structures principales . Les substituants contenant du fluor sont le plus souvent incorporés aux cycles aromatiques carbocycliques .
Comportement photophysique
Le comportement photophysique riche de la molécule organique 3-(pyridin-2-yl)triimidazotriazine (TT-Py), qui comprend l'this compound, est étudié pour sa fluorescence et sa phosphorescence dépendantes de l'excitation dans des conditions ambiantes . Ce comportement est utile dans plusieurs domaines tels que la bio-imagerie, l'anti-contrefaçon, la catalyse et les affichages .
Polymères de coordination
L'acide 3-pyridinopropionique (PPA), un composé apparenté à l'this compound, est utilisé dans la préparation de nouveaux polymères de coordination d'Ag, Cu et Zn . Ceci est réalisé via une réaction avec AgNO3, Cu(NO3)2·6H2O et Zn(NO3)2·6H2O dans du MeOH .
Activité fongicide
Des composés apparentés à l'this compound sont utilisés dans la conception et la synthèse d'agents fongicides . La structure optimale du groupe pyridine joue un rôle important dans l'activité fongicide du composé .
Mécanisme D'action
Target of Action
It’s known that fluoropyridines, a group to which this compound belongs, have interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds, including those used for local radiotherapy of cancer .
Mode of Action
Fluoropyridines, in general, are known for their reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence how 2-Fluoro-3-(pyridin-2-yl)propanoic acid interacts with its targets.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-Fluoro-3-(pyridin-2-yl)propanoic acid as an inhibitor of enzymes or as a fluorescent labeling agent is its high selectivity and specificity. It has been shown to be very selective in its inhibition of enzymes, and it is also very specific in its labeling of proteins, lipids, and other molecules. However, it is important to note that 2-Fluoro-3-(pyridin-2-yl)propanoic acid is not soluble in water, so alternative solvents must be used in order to carry out experiments. In addition, the synthesis of 2-Fluoro-3-(pyridin-2-yl)propanoic acid is not very efficient, with yields of around 80%.
Orientations Futures
There are several potential future directions for research using 2-Fluoro-3-(pyridin-2-yl)propanoic acid. One potential direction is to further investigate its potential to be used as an inhibitor of enzymes. In particular, it could be studied for its potential to be used as an inhibitor of other enzymes, such as proteases or kinases. Another potential direction is to investigate its potential to be used as a fluorescent labeling agent for other molecules, such as DNA or RNA. Finally, it could be studied for its potential to be used in drug delivery applications, as it has been shown to be very selective and specific in its binding to proteins and other molecules.
Propriétés
IUPAC Name |
2-fluoro-3-pyridin-2-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c9-7(8(11)12)5-6-3-1-2-4-10-6/h1-4,7H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKENBOPFSSNVHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



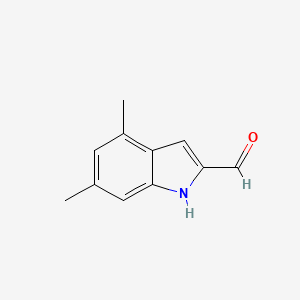




![(2-Chlorothieno[3,2-D]pyrimidin-7-YL)methanol](/img/structure/B1492898.png)

![3-(Aminomethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine Dihydrochloride](/img/structure/B1492900.png)
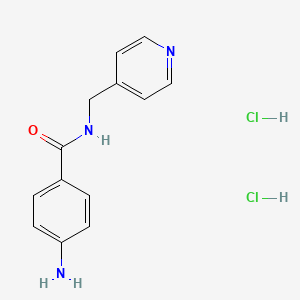
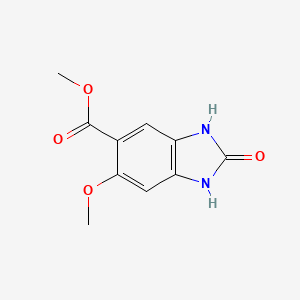
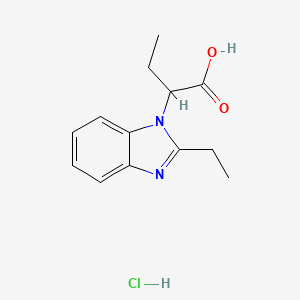
![1-[(oxolan-2-yl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1492906.png)

